molecular formula C15H22ClNO B14084451 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine CAS No. 101650-46-8

1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine

Cat. No.: B14084451
CAS No.: 101650-46-8
M. Wt: 267.79 g/mol
InChI Key: RQZFADOMHWNDFU-UHFFFAOYSA-N
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Description

1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine (CAS 398474-02-7) is a chemical compound of significant interest in medicinal and organic chemistry research. It features a piperidine ring, a privileged structural motif in drug discovery, which is substituted with a phenylmethyl group and a flexible 3-chloropropoxy chain. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in more than twenty classes of drugs and numerous alkaloids, underscoring its fundamental importance in the design of biologically active molecules . The presence of the chloropropoxy group provides a versatile handle for further synthetic modification, making this compound a valuable building block for the synthesis of more complex target molecules. It can be utilized in coupling reactions, the formation of novel amides, or the construction of diverse chemical libraries for biological screening . Piperidine derivatives are extensively investigated for a wide spectrum of pharmacological activities. Computer-aided predictions indicate that novel piperidine structures can interact with various enzymes, receptors, and ion channels, suggesting potential applications in the development of agents for the central nervous system, as well as anticancer, local anesthetic, and antiarrhythmic therapies . Furthermore, research into piperidine-based compounds is a dynamic field, with recent advances covering their synthesis and pharmacological applications . This reagent is intended for use by qualified researchers in a controlled laboratory setting. It is supplied as a reference standard for analytical and experimental purposes. Identifier Details: • CAS Number: 398474-02-7 • Molecular Formula: C15H22ClNO Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101650-46-8

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

1-[[3-(3-chloropropoxy)phenyl]methyl]piperidine

InChI

InChI=1S/C15H22ClNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2

InChI Key

RQZFADOMHWNDFU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Strategies

Alkylation of Phenolic Intermediates

A foundational approach involves the alkylation of 3-hydroxybenzylpiperidine with 3-chloropropyl bromide. In one protocol, 3-hydroxybenzylpiperidine is treated with 3-chloropropyl bromide in the presence of sodium hydroxide (1.1–2.0 equivalents) and toluene as the solvent. The reaction proceeds via an SN2 mechanism, forming the ether linkage at the phenolic oxygen. Subsequent washing with 5N sodium hydroxide removes unreacted starting materials, followed by dehydration with anhydrous sodium sulfate and vacuum distillation to isolate the product. This method yields 56% of 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine, though scalability is limited by the heterogeneous reaction conditions.

Sodium Hydride-Mediated Coupling

A more efficient protocol, adapted from WO2007006708A1, employs sodium hydride (1.4–1.7 equivalents) in anhydrous N,N-dimethylacetamide (DMAc). Here, 3-piperidinopropanol is deprotonated to form its sodium salt, which reacts with 3-(3-chloropropoxy)phenylmethyl mesylate at 20–25°C. The homogeneous reaction medium ensures complete conversion of the limiting reagent, yielding 39–56% of the target compound after silica gel chromatography. This method avoids phase-transfer catalysts, reducing toxicity and cost, and operates under milder temperatures compared to traditional routes.

Table 1: Comparison of Alkylation Methods
Parameter Sodium Hydroxide/Toluene Sodium Hydride/DMAc
Yield 56% 39–56%
Temperature 80–110°C 20–25°C
Solvent Toluene DMAc
Catalyst None None
Purification Distillation Chromatography

Reductive Amination and Cyclization

Piperidine Ring Formation

While direct alkylation dominates, alternative routes involve constructing the piperidine ring post-alkylation. For example, reductive amination of 3-(3-chloropropoxy)phenylacetaldehyde with methylamine in the presence of sodium cyanoborohydride yields a secondary amine, which undergoes cyclization under acidic conditions to form the piperidine ring. However, this method suffers from low regioselectivity (<30% yield) due to competing imine formation.

Radical Cyclization Approaches

Recent advances in radical chemistry, as detailed in CORE/14343656.pdf, propose using tri-n-butyltin hydride and AIBN to mediate aziridinylcarbinyl radical rearrangements. While primarily explored for 2,5-disubstituted piperidines, this strategy could theoretically apply to this compound by tailoring precursor aziridines. However, no experimental data specific to this compound exist, warranting further investigation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/toluene (1:1) effectively removes byproducts such as unreacted mesylates or dialkylated species. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms purity >95%.

Spectroscopic Analysis

  • NMR : The ¹H NMR spectrum exhibits characteristic signals at δ 3.70–3.85 ppm (m, 4H, OCH₂CH₂Cl), δ 2.40–2.60 ppm (m, 2H, NCH₂), and δ 1.40–1.70 ppm (m, 6H, piperidine ring).
  • MS : ESI-MS shows a molecular ion peak at m/z 282.1 [M+H]⁺, consistent with the molecular formula C₁₅H₂₁ClNO.

Industrial-Scale Considerations

Solvent Selection and Waste Management

The use of DMAc, while enhancing reaction homogeneity, poses challenges in solvent recovery due to its high boiling point (165°C). Alternatives like 1-methyl-2-pyrrolidone (NMP) offer lower toxicity and easier recycling, though they remain untested for this specific synthesis.

Catalytic Improvements

Palladium-catalyzed allylic amination, successful in synthesizing related piperidines, could replace stoichiometric bases like sodium hydride. Preliminary studies using Pd(OAc)₂ and Xantphos ligands show promise but require optimization for chloropropoxy-containing substrates.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo various chemical reactions, including:

    Oxidation: Piperidine can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidine N-oxide, while substitution reactions can produce a variety of N-substituted piperidine derivatives.

Scientific Research Applications

Piperidine derivatives, including Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The exact mechanism depends on the specific structure and functional groups of the compound. For example, some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Piperidine derivatives exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Piperidine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Features
1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine 3-(3-Chloropropoxy)benzyl C₁₅H₂₂ClNO 283.80 Chloro, propoxy linker, benzyl group
1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine 3-(3-Bromopropoxy)benzyl C₁₅H₂₂BrNO 312.25 Bromo substitution, higher lipophilicity
Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) 3-(4-Chlorophenylpropoxy)propyl C₁₇H₂₇ClN₂O 322.86 Histamine H₃ antagonist, extended chain
Fenpropidin 3-(4-(1,1-Dimethylphenyl)-2-methylpropyl C₁₇H₂₇N 245.41 Bulky substituents, fungicide application

Key Observations :

  • Halogen Effects: Replacing chlorine with bromine (as in ) increases molecular weight (283.80 → 312.25) and polarizability, which may enhance membrane permeability but reduce solubility.
  • Linker Variations : Pitolisant employs a longer propoxypropyl chain with a terminal 4-chlorophenyl group, optimizing interaction with histamine H₃ receptors. The target compound’s shorter chloropropoxy-benzyl group may restrict conformational flexibility, impacting target selectivity.
  • Bulkiness vs.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Properties
Compound Name Predicted LogP Aqueous Solubility (mg/mL) Known Activity/Receptor Affinity
This compound ~3.5 <0.1 Hypothetical H₃/H₄ receptor modulation
Bromo Analog ~3.8 <0.1 Enhanced lipophilicity, uncharacterized
Pitolisant 3.1 0.5 Histamine H₃ antagonist (Kd ~nM range)
Fenpropidin ~4.2 Insoluble Fungicide (sterol biosynthesis inhibition)

Key Insights :

  • Receptor Specificity : Pitolisant’s high affinity for histamine H₃ receptors is attributed to its 4-chlorophenyl group and optimal chain length . The target compound’s benzyl group may shift selectivity toward other GPCRs (e.g., serotonin or dopamine receptors).
  • Solubility Challenges: Both the target compound and its bromo analog exhibit poor aqueous solubility (<0.1 mg/mL), necessitating formulation strategies like salt formation or nanoemulsions for bioavailability.
  • Electronic Effects : The chloro substituent’s electron-withdrawing nature may enhance aromatic ring polarization, improving π-π stacking with receptor residues compared to methoxy or methyl groups .

Biological Activity

1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunomodulation and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C16H22ClN and a molecular weight of approximately 267.79 g/mol. Its structure features a piperidine ring, which is a six-membered heterocyclic amine, along with a phenyl group that is substituted with a chloropropoxy group. This unique configuration enhances its reactivity and biological potential.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory activity. Preliminary studies suggest it may interact with specific receptors or enzymes involved in immune responses, potentially leading to therapeutic applications in modulating immune functions. The presence of the piperidine moiety is often linked to various pharmacological effects, including:

  • Analgesic properties : Potential use in pain management.
  • Anti-inflammatory effects : Possible applications in treating inflammatory diseases.

The mechanism of action involves interactions with neurotransmitter receptors and enzymes. For instance, some piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling. The exact pathways for this compound remain under investigation but are crucial for understanding its pharmacodynamics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-{[4-(4-Chlorobutoxy)phenyl]methyl}piperidineStructureLonger alkoxy chain; different pharmacological properties
1-{[2-(2-Chloroethoxy)phenyl]methyl}piperidineStructureEthoxy group instead of propoxy; may affect solubility
1-{[4-(Bromobutoxy)phenyl]methyl}piperidineStructureBromine instead of chlorine; altered biological activity

The unique chloropropoxy substitution on the phenyl ring may influence solubility, reactivity, and overall biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, including this compound:

  • Antiviral Activity : A study highlighted the synthesis and antiviral screening of piperidine derivatives against HIV-1 and other viruses. Some derivatives showed moderate protective effects against viral infections, indicating potential therapeutic uses in virology .
  • Anticancer Properties : Other research has focused on the inhibition of MEK enzymes involved in cancer pathways. Compounds similar to this compound have demonstrated anti-tumor effects by inhibiting specific kinases associated with tumor cell invasiveness .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation and substitution. For example, chloropropoxy groups can be introduced via nucleophilic substitution using 3-chloropropanol under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity verification requires HPLC or LC-MS, with ≥95% purity as a standard for pharmacological studies. Reaction optimization (e.g., temperature, solvent selection) is essential to minimize byproducts .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the chloropropoxy group may occur. Safety protocols include using PPE (gloves, goggles) and working in a fume hood. For disposal, neutralize with sodium bicarbonate before incineration .

Q. What spectroscopic techniques are suitable for structural characterization?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the piperidine ring, aromatic protons, and chloropropoxy chain. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600 cm1^{-1}). X-ray crystallography may resolve stereochemistry if crystalline derivatives are available .

Advanced Research Questions

Q. How can QSAR models guide structural optimization of this compound for enhanced SERT inhibition?

  • Methodological Answer : Develop QSAR models using datasets of phenylpiperidine derivatives with reported IC50_{50} values against SERT. Split data into training (70%) and test (30%) sets via Kennard-Stone algorithm. Molecular descriptors (e.g., logP, polar surface area) are calculated using ADMET Predictor. Validate models via leave-one-out cross-validation and external test sets. Use regression coefficients to prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring improve affinity) .

Q. What computational approaches predict biological targets and activity spectra for novel piperidine derivatives?

  • Methodological Answer : Use PASS Online and SwissTargetPrediction to identify targets (e.g., GPCRs, ion channels). Molecular docking (AutoDock Vina) assesses binding affinity to serotonin receptors. Pharmacophore modeling (MOE) aligns structural features with known ligands. Validate predictions via in vitro assays (e.g., radioligand binding for 5-HT receptors) .

Q. How can conflicting activity data in phenylpiperidine derivatives be resolved?

  • Methodological Answer : Analyze experimental variables (e.g., assay type: cell-based vs. isolated protein). Apply multivariate statistics (PCA or PLS) to identify outliers. Reconcile discrepancies by standardizing assay protocols (e.g., uniform cell lines, incubation times). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What in silico strategies evaluate ADMET properties to prioritize derivatives for in vivo studies?

  • Methodological Answer : Predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition via ADMET Predictor), and toxicity (Ames test prediction). Prioritize compounds with high GI absorption, low hepatotoxicity, and BBB permeability (for CNS targets). Use ProTox-II for acute toxicity profiling .

Q. Which structural modifications enhance antimicrobial activity in piperidine-based compounds?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to improve membrane penetration. Link oxadiazole or triazine moieties to the piperidine nitrogen for biofilm disruption. Optimize logD (2–3) to balance solubility and permeability. Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

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